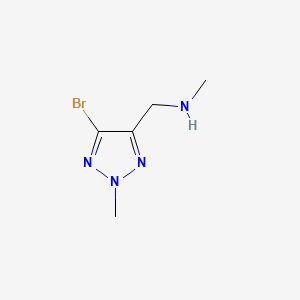
5-Bromo-N,2-dimethyl-2H-1,2,3-triazole-4-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is a heterocyclic compound containing a triazole ring substituted with a bromine atom and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various amines.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include various substituted triazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the triazole ring.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is not fully understood. it is believed to interact with various molecular targets through its triazole ring, which can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-methyl-2H-1,2,3-triazole: Lacks the methylamine group, making it less versatile in chemical reactions.
2-methyl-2H-1,2,3-triazole: Lacks both the bromine and methylamine groups, resulting in different reactivity and applications.
Uniqueness
(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)methylamine is unique due to the presence of both the bromine and methylamine groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C5H9BrN4 |
|---|---|
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
1-(5-bromo-2-methyltriazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H9BrN4/c1-7-3-4-5(6)9-10(2)8-4/h7H,3H2,1-2H3 |
InChI-Schlüssel |
RJZDOBKUEBRRHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NN(N=C1Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


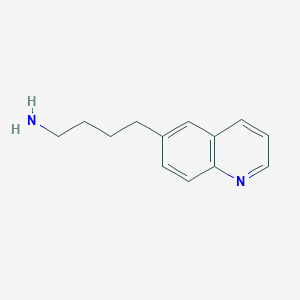
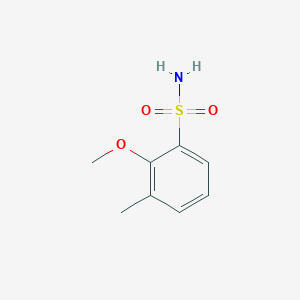
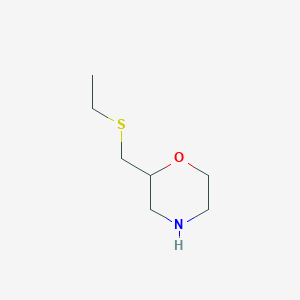
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13607101.png)
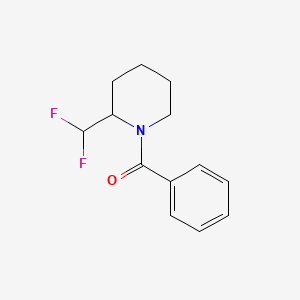
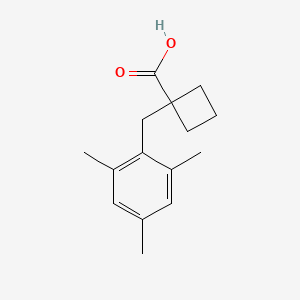


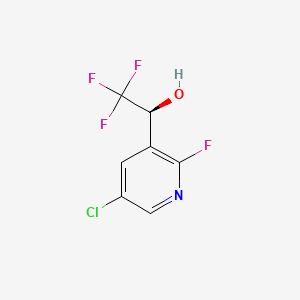
![N-(azetidin-3-yl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13607138.png)

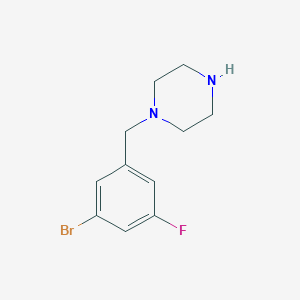
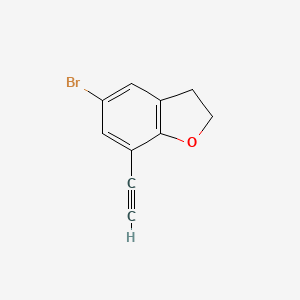
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-2-hydroxyacetic acid](/img/structure/B13607163.png)
